Dimethyl terephthalate

Description

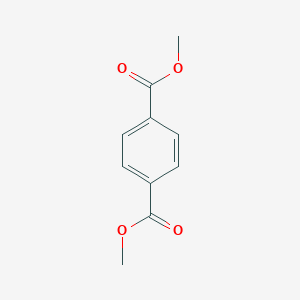

Dimethyl terephthalate is a diester resulting from the formal condensation of the carboxy groups of terephthalic acid with methanol. It is a primary ingredient widely used in the manufacture of polyesters and industrial plastics. It is a methyl ester, a diester and a phthalate ester. It is functionally related to a terephthalic acid.

Dimethyl terephthalate has been reported in Abies pindrow, Uncaria elliptica, and other organisms with data available.

solvent; structure

Structure

3D Structure

Properties

IUPAC Name |

dimethyl benzene-1,4-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O4/c1-13-9(11)7-3-5-8(6-4-7)10(12)14-2/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOZVHXUHUFLZGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O4, Array | |

| Record name | DIMETHYL TEREPHTHALATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8560 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIMETHYL TEREPHTHALATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0262 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0020498 | |

| Record name | Dimethyl terephthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0020498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dimethyl terephthalate appears as white solid or heated colorless liquid. Has no odor. Liquid solidifies in cool water. Solid and liquid sink in water. (USCG, 1999), Dry Powder; Pellets or Large Crystals, Colorless solid; [Hawley] White solidified mass; [MSDSonline], WHITE FLAKES. | |

| Record name | DIMETHYL TEREPHTHALATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8560 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,4-Benzenedicarboxylic acid, 1,4-dimethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dimethyl terephthalate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4967 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DIMETHYL TEREPHTHALATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0262 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

572 °F at 760 mmHg (sublimes) (NTP, 1992), 288 °C | |

| Record name | DIMETHYL TEREPHTHALATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8560 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIMETHYL TEREPHTHALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2580 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIMETHYL TEREPHTHALATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0262 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

308 °F (NTP, 1992), 141 °C, 146 °C OC, 308 °F (153 °C) (Open cup), 141 °C c.c. | |

| Record name | DIMETHYL TEREPHTHALATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8560 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dimethyl terephthalate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4967 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DIMETHYL TEREPHTHALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2580 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIMETHYL TEREPHTHALATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0262 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

less than 1 mg/mL at 55 °F (NTP, 1992), Soluble in ether and hot alcohol, Soluble in chloroform; slightly soluble in ethanol. methanol, 0.3 G/ML IN HOT WATER, In water, 19 mg/L at 25 °C, Solubility in water at 13 °C: very poor | |

| Record name | DIMETHYL TEREPHTHALATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8560 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIMETHYL TEREPHTHALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2580 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIMETHYL TEREPHTHALATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0262 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.2 at 68 °F 1.08 at 145 °C (liquid) (USCG, 1999) - Denser than water; will sink, 1.075 g/cu cm at 141 °C, 1.2 g/cm³ | |

| Record name | DIMETHYL TEREPHTHALATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8560 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIMETHYL TEREPHTHALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2580 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIMETHYL TEREPHTHALATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0262 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

6.7 (NTP, 1992) - Heavier than air; will sink (Relative to Air), Relative vapor density (air = 1): 5.5 | |

| Record name | DIMETHYL TEREPHTHALATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8560 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIMETHYL TEREPHTHALATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0262 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

16 mmHg at 212 °F ; 140 mmHg at 302 °F (NTP, 1992), 0.01 [mmHg], 1.06X10-2 mm Hg at 25 °C, Vapor pressure, Pa at 2.5 °C: 1.4 | |

| Record name | DIMETHYL TEREPHTHALATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8560 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dimethyl terephthalate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4967 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DIMETHYL TEREPHTHALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2580 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIMETHYL TEREPHTHALATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0262 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Colorlesss crystals, NEEDLES FROM ETHER | |

CAS No. |

120-61-6 | |

| Record name | DIMETHYL TEREPHTHALATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8560 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dimethyl terephthalate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=120-61-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dimethyl terephthalate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000120616 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DIMETHYL TEREPHTHALATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3503 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,4-Benzenedicarboxylic acid, 1,4-dimethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dimethyl terephthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0020498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dimethyl terephthalate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.011 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIMETYHL TEREPHTHALATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IKZ2470UNV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DIMETHYL TEREPHTHALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2580 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIMETHYL TEREPHTHALATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0262 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

284 to 288 °F (NTP, 1992), 141 °C, Heat of fusion at melting point = 3.1630X10+7 J/kmol, 140 °C | |

| Record name | DIMETHYL TEREPHTHALATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8560 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIMETHYL TEREPHTHALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2580 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIMETHYL TEREPHTHALATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0262 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

An In-depth Technical Guide to Dimethyl Terephthalate: Chemical Formula, Structure, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of dimethyl terephthalate (B1205515) (DMT), a pivotal organic compound in the synthesis of polyesters and other valuable materials. This document details its chemical formula, structure, physicochemical properties, and established synthesis protocols, alongside analytical characterization methods.

Chemical Formula and Structure

Dimethyl terephthalate is an organic compound with the chemical formula C₁₀H₁₀O₄ .[1] It is the diester of terephthalic acid and methanol (B129727).[2][3][4] The structure of DMT features a benzene (B151609) ring where two methyl carboxylate groups (–COOCH₃) are substituted at the para (1 and 4) positions.[2][5] This symmetrical arrangement is crucial to its role as a monomer in polymerization reactions.

Molecular Structure:

The key structural features include the central aromatic ring and the two ester functional groups.

Physicochemical Properties

DMT is a white crystalline solid at room temperature with a slight aromatic odor.[5] It is a stable compound under normal conditions but is incompatible with strong acids, strong bases, and strong oxidizing agents.[3][6] A summary of its key quantitative properties is presented in Table 1.

Table 1: Physicochemical Properties of Dimethyl Terephthalate

| Property | Value | References |

| Molecular Weight | 194.18 g/mol | [7] |

| Melting Point | 140-143 °C | [5] |

| Boiling Point | 288 °C | [4][8] |

| Density | 1.305 g/cm³ at 25 °C | [5] |

| Solubility in Water | Slightly soluble (<1 g/L at 13°C) | [3][4] |

| Solubility in Organic Solvents | Readily dissolves in ethanol, acetone, chloroform (B151607), ether, and hot alcohol. | [3][5][8] |

| Vapor Pressure | 1.15 mm Hg at 93 °C | [4] |

| Flash Point | 154 °C | [4] |

| Autoignition Temperature | 520 °C | [4] |

Synthesis of Dimethyl Terephthalate

There are two primary industrial methods for the synthesis of dimethyl terephthalate: the direct esterification of terephthalic acid and the Witten process, which starts from p-xylene (B151628).

This method involves the reaction of terephthalic acid (TPA) with methanol in the presence of a catalyst to produce DMT and water.[1][9][10] This route is advantageous as it can utilize lower purity terephthalic acid.[2][10]

Reaction: C₆H₄(COOH)₂ + 2 CH₃OH ⇌ C₆H₄(COOCH₃)₂ + 2 H₂O[10]

A logical workflow for this process is illustrated below.

Caption: Workflow for DMT synthesis via direct esterification.

Experimental Protocol: Esterification over a Zeolite Catalyst

This protocol is based on the optimization of the esterification of purified terephthalic acid (PTA) with methanol using a β zeolite catalyst.[8][11]

-

Catalyst Preparation: Commercially available β zeolite is used as the catalyst.

-

Reaction Setup: A high-pressure reactor is charged with purified terephthalic acid (PTA), methanol, and the β zeolite catalyst.

-

Reaction Conditions:

-

Product Isolation and Purification:

-

After the reaction, the solid catalyst is separated from the liquid product mixture by centrifugation.

-

The liquid product is then subjected to distillation to remove excess methanol.

-

The crude DMT is purified by crystallization to yield the final product.

-

-

Catalyst Recycling: The recovered catalyst is washed with deionized water and dried in a vacuum oven at 70 °C for 12 hours before being reused.[8]

Under these optimized conditions, a complete conversion of PTA and a DMT selectivity of 94.11% can be achieved.[8][11]

The Witten process, also known as the Witten-Hercules process, is a multi-step method that begins with the oxidation of p-xylene.[10] This process was historically significant in the large-scale production of DMT.[10]

The signaling pathway for the Witten process is outlined below.

Caption: Signaling pathway of the Witten process for DMT synthesis.

Experimental Protocol: The Witten Process

The Witten process involves a series of oxidation and esterification steps.

-

First Oxidation: A mixture of p-xylene and recycled methyl p-toluate is oxidized with air in the liquid phase.

-

Esterification: The mixture of acids from the oxidation step is esterified with methanol.

-

Purification: The resulting crude ester mixture undergoes a series of distillations and crystallizations to separate the components.

-

Methyl p-toluate is recycled back to the oxidation stage.

-

The crude DMT is purified by recrystallization from methanol to obtain the final high-purity product.[2]

-

Analytical Characterization

The structure and purity of synthesized dimethyl terephthalate can be confirmed using various spectroscopic techniques.

Table 2: Spectroscopic Data for Dimethyl Terephthalate

| Technique | Key Observations and Interpretations |

| ¹H NMR | Two singlets are observed: one at approximately 8 ppm corresponding to the four magnetically equivalent aromatic protons, and another at around 4 ppm for the six equivalent methyl ester protons.[13] |

| ¹³C NMR | Characteristic peaks are observed at approximately 166.2 ppm (ester carbonyl carbon), 134.0 ppm (quaternary aromatic carbon), 129.6 ppm (protonated aromatic carbon), and 52.4 ppm (methyl ester carbon).[14] |

| Infrared (IR) Spectroscopy | Strong C=O stretching vibration is observed around 1721 cm⁻¹. The C-O stretching of the ester group appears in the 1300-1000 cm⁻¹ region. Aromatic C-H stretching is typically seen above 3000 cm⁻¹. |

| Mass Spectrometry (EI) | The molecular ion peak (M⁺) is observed at m/z 194. The base peak is typically at m/z 163, corresponding to the loss of a methoxy (B1213986) group (•OCH₃).[15][16] |

Experimental Protocol: Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Dissolve a small sample of DMT in a deuterated solvent such as deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).[14]

-

Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer.

-

-

Infrared (IR) Spectroscopy:

-

Prepare a sample as a KBr pellet or a nujol mull.

-

Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

-

-

Mass Spectrometry (MS):

-

Introduce a sample into a mass spectrometer, typically via a gas chromatograph (GC-MS) for separation and analysis.

-

Use electron impact (EI) ionization to generate fragments and obtain the mass spectrum.

-

This comprehensive guide provides the foundational knowledge for the synthesis and characterization of dimethyl terephthalate, a critical building block in polymer chemistry and material science. The detailed protocols and data are intended to support researchers and professionals in their scientific endeavors.

References

- 1. US4642369A - Process for the production of dimethyl terephthalate from p-xylene and methanol - Google Patents [patents.google.com]

- 2. Manufacture of Dimethyl Terephthalate and Terephthalic Acid - Chempedia - LookChem [lookchem.com]

- 3. researchgate.net [researchgate.net]

- 4. p-Xylene Oxidation to Terephthalic Acid: New Trends - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Dimethyl terephthalate(120-61-6) 13C NMR spectrum [chemicalbook.com]

- 6. Polyethylene terephthalate - Wikipedia [en.wikipedia.org]

- 7. PROCESS FOR PRODUCING A DIMETHYL TEREPHTHALATE COMPOSITION - Patent 1344765 [data.epo.org]

- 8. mdpi.com [mdpi.com]

- 9. DE10231872B4 - Process for the preparation of dimethyl terephthalate - Google Patents [patents.google.com]

- 10. nbinno.com [nbinno.com]

- 11. researchgate.net [researchgate.net]

- 12. Process for producing terephthalic acid from p-xylene and methanol by way of dimethyl terephthalate - Patent US-4642377-A - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. bipm.org [bipm.org]

- 15. Mass Spectral Fragmentation Pathways of Phthalate Esters by Gas C...: Ingenta Connect [ingentaconnect.com]

- 16. researchgate.net [researchgate.net]

Dimethyl Terephthalate: A Comprehensive Technical Guide for Researchers

An In-depth Technical Guide on Dimethyl Terephthalate (B1205515) (CAS Number: 120-61-6) for Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethyl terephthalate (DMT), a diester of terephthalic acid and methanol (B129727), is a pivotal chemical intermediate in the production of a wide array of polyesters, most notably polyethylene (B3416737) terephthalate (PET). Beyond its large-scale industrial applications, DMT and its metabolites are gaining attention in the biomedical field for their potential interactions with biological systems. This technical guide provides a thorough overview of dimethyl terephthalate, including its chemical identifiers, synthesis, and analytical determination. A key focus is placed on its interaction with the peroxisome proliferator-activated receptor-gamma (PPAR-γ) signaling pathway, an area of significant interest in drug development for metabolic diseases. Detailed experimental protocols for its synthesis and analysis are provided to facilitate further research.

Chemical Identifiers and Properties

Dimethyl terephthalate is a white crystalline solid at room temperature.[1][2] It is the dimethyl ester of terephthalic acid and is structurally classified as a p-phthalate.[1][2]

| Identifier Type | Value |

| CAS Number | 120-61-6[1] |

| PubChem CID | 8441[1] |

| EC Number | 204-411-8[1] |

| UNII | IKZ2470UNV[1] |

| InChI | InChI=1S/C10H10O4/c1-13-9(11)7-3-5-8(6-4-7)10(12)14-2/h3-6H,1-2H3[1] |

| InChIKey | WOZVHXUHUFLZGK-UHFFFAOYSA-N[1] |

| Canonical SMILES | COC(=O)C1=CC=C(C=C1)C(=O)OC[1] |

| Molecular Formula | C10H10O4[1] |

| Molecular Weight | 194.18 g/mol [1] |

Synthesis of Dimethyl Terephthalate

There are two primary industrial methods for the synthesis of dimethyl terephthalate: the Witten-Hercules process, which starts from p-xylene (B151628), and the direct esterification of terephthalic acid.[3][4][5][6]

Witten-Hercules Process

The Witten-Hercules process is a multi-step procedure that involves the oxidation of p-xylene and subsequent esterification with methanol.[3][4][5] The process is characterized by the joint oxidation of p-xylene and methyl p-toluate (B1214165), followed by the esterification of the resulting carboxylic acids.[3]

Experimental Protocol: Laboratory Scale Synthesis via Witten-Hercules Process (Illustrative)

This protocol is an illustrative laboratory-scale adaptation of the Witten-Hercules process.

Materials:

-

p-Xylene

-

Methyl p-toluate

-

Cobalt (II) acetate (B1210297) tetrahydrate

-

Manganese (II) acetate tetrahydrate

-

Methanol

-

Pressurized reaction vessel (autoclave)

-

Distillation apparatus

Procedure:

-

Oxidation:

-

Charge the autoclave with a mixture of p-xylene and methyl p-toluate (e.g., 1:1 molar ratio).

-

Add catalytic amounts of cobalt (II) acetate and manganese (II) acetate.

-

Pressurize the vessel with compressed air to 4-8 bar.[6]

-

Heat the mixture to 140-170°C with vigorous stirring.[6]

-

Maintain these conditions for a set period (e.g., 2-4 hours) to facilitate the oxidation of p-xylene to p-toluic acid and methyl p-toluate to monomethyl terephthalate.

-

-

Esterification:

-

Cool the reaction mixture and vent the excess pressure.

-

Transfer the crude oxidation product to a suitable reaction flask.

-

Add an excess of methanol.

-

Heat the mixture to 250-280°C under pressure (up to 25 bar) to drive the esterification of the carboxylic acid groups to their corresponding methyl esters.[7]

-

The reaction is typically carried out for 1-2 hours.

-

-

Purification:

Direct Esterification of Terephthalic Acid

A more direct route to DMT involves the esterification of terephthalic acid with methanol, often catalyzed by a solid acid catalyst.[8]

Experimental Protocol: Direct Esterification of Terephthalic Acid

Materials:

-

Terephthalic acid (TPA)

-

Methanol

-

Solid acid catalyst (e.g., β-zeolite)[8]

-

High-pressure reactor

Procedure:

-

Reaction Setup:

-

In a high-pressure reactor, combine terephthalic acid, methanol (e.g., a TPA-to-methanol mass-to-volume ratio of 1:30 g/mL), and the β-zeolite catalyst (e.g., a TPA-to-catalyst mass ratio of 8:1).[8]

-

-

Reaction Conditions:

-

Work-up and Purification:

-

After cooling the reactor, the solid catalyst is removed by filtration or centrifugation.

-

The liquid product, primarily a solution of DMT in methanol, is concentrated by rotary evaporation.

-

The resulting crude DMT can be purified by recrystallization from methanol to yield white crystals.

-

Analytical Methodology: GC-MS Analysis

Gas chromatography coupled with mass spectrometry (GC-MS) is a robust and widely used technique for the identification and quantification of dimethyl terephthalate and other phthalates in various matrices.[9][10][11]

Experimental Protocol: Quantification of Dimethyl Terephthalate in Cell Culture Media by GC-MS

This protocol provides a general framework for the analysis of DMT in a biological matrix.

Materials and Equipment:

-

Gas chromatograph with a mass selective detector (GC-MS)

-

5% phenyl methyl siloxane capillary column (e.g., HP-5MS)[10]

-

Dichloromethane (DCM), HPLC grade

-

Sodium chloride (NaCl)

-

Anhydrous sodium sulfate (B86663)

-

Dimethyl terephthalate standard

-

Internal standard (e.g., deuterated phthalate)

-

Vortex mixer

-

Centrifuge

Procedure:

-

Sample Preparation (Liquid-Liquid Extraction):

-

To 1 mL of cell culture medium in a glass centrifuge tube, add a known amount of internal standard.

-

Add 0.1 g of NaCl to facilitate phase separation.

-

Add 1 mL of dichloromethane, cap the tube, and vortex vigorously for 2 minutes.

-

Centrifuge at 3000 rpm for 10 minutes to separate the layers.

-

Carefully transfer the lower organic layer (DCM) to a clean glass vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

-

Transfer the dried extract to a GC vial for analysis.

-

-

GC-MS Conditions (Illustrative):

-

Injector: Splitless mode, 250°C.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Oven Temperature Program: Initial temperature of 60°C, hold for 1 minute, ramp to 280°C at 15°C/min, and hold for 5 minutes.

-

MS Transfer Line: 280°C.

-

Ion Source: 230°C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM) for quantification. Key ions for DMT include m/z 194 (molecular ion) and 163 (base peak).

-

-

Quantification:

-

Prepare a calibration curve using standard solutions of DMT of known concentrations.

-

The concentration of DMT in the samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

-

Role in Signaling Pathways: PPAR-γ Activation

Recent research has indicated that dimethyl terephthalate can act as an endocrine-disrupting chemical by interacting with nuclear receptors. Specifically, DMT has been shown to induce adipogenesis in vitro by activating the peroxisome proliferator-activated receptor-gamma (PPAR-γ).[1][12] This finding is of particular interest to drug development professionals, as PPAR-γ is a key regulator of lipid metabolism and a target for drugs used to treat type 2 diabetes.

The proposed mechanism involves DMT binding to and activating PPAR-γ, which then forms a heterodimer with the retinoid X receptor (RXR). This complex binds to peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, leading to the transcription of genes involved in adipocyte differentiation and lipid metabolism.[1][12] Interestingly, the effects of DMT on PPAR-γ appear to be partially dependent on the estrogen receptor (ER), as the ER antagonist ICI 182,780 can revert the DMT-induced PPAR-γ activation.[1]

Conclusion

Dimethyl terephthalate, while being a cornerstone of the polymer industry, presents intriguing biological activities that warrant further investigation, particularly within the context of drug development and toxicology. Its ability to modulate the PPAR-γ signaling pathway highlights the potential for environmental chemicals to influence key metabolic processes. The detailed protocols and information provided in this guide aim to equip researchers with the necessary tools to explore the multifaceted nature of this important chemical compound.

References

- 1. The p-Phthalates Terephthalic Acid and Dimethyl Terephthalate Used in the Manufacture of PET Induce In Vitro Adipocytes Dysfunction by Altering Adipogenesis and Thermogenesis Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. US5869736A - Oxidation in the Witten-Hercules process for preparing dimethyl terephthalate - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. US7078440B2 - Dimethyl terephthalate composition and process for producing the same - Google Patents [patents.google.com]

- 5. Manufacture of Dimethyl Terephthalate and Terephthalic Acid - Chempedia - LookChem [lookchem.com]

- 6. US4642369A - Process for the production of dimethyl terephthalate from p-xylene and methanol - Google Patents [patents.google.com]

- 7. mdpi.com [mdpi.com]

- 8. Development and validation of a multi-analyte GC-MS method for the determination of 84 substances from plastic food contact materials - PMC [pmc.ncbi.nlm.nih.gov]

- 9. d-nb.info [d-nb.info]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

The Witten Process: An In-depth Technical Guide to Dimethyl Terephthalate Production

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Witten process, a cornerstone of industrial chemistry for the production of dimethyl terephthalate (B1205515) (DMT). DMT is a critical precursor for a wide range of polyesters, including polyethylene (B3416737) terephthalate (PET), polybutylene terephthalate (PBT), and polytrimethylene terephthalate (PTT), which are integral to numerous applications in the pharmaceutical, packaging, and textile industries. This document details the core chemical principles, process parameters, experimental methodologies, and reaction pathways of this vital manufacturing process.

Core Chemical Principles

The Witten process, also known as the Witten-Hercules or Dynamit Nobel process, is a multi-step method for producing dimethyl terephthalate (DMT) from p-xylene (B151628) and methanol (B129727).[1][2] The process is characterized by two main stages: the liquid-phase oxidation of p-xylene and its derivatives, followed by the esterification of the resulting carboxylic acids with methanol.[3]

A key feature of the Witten process is the co-oxidation of p-xylene and recycled methyl p-toluate (B1214165).[1] This approach circumvents the challenges associated with the direct oxidation of the second methyl group of p-xylene, which is significantly slower than the first. The process is designed to proceed through a series of intermediates, primarily p-toluic acid and monomethyl terephthalate, which are then esterified.[4]

The overall chemical transformation can be summarized as follows:

-

Oxidation: p-Xylene is first oxidized to p-toluic acid.

-

Esterification: p-Toluic acid is esterified with methanol to form methyl p-toluate.

-

Oxidation: The recycled methyl p-toluate is then oxidized to monomethyl terephthalate.

-

Esterification: Finally, monomethyl terephthalate is esterified with methanol to yield the desired product, dimethyl terephthalate.[4]

Quantitative Process Parameters

The efficiency and selectivity of the Witten process are highly dependent on the careful control of various process parameters. The following tables summarize the key quantitative data for the core stages of the process, based on industrial-scale operations.

Table 1: Oxidation Stage Parameters

| Parameter | Value | Reference(s) |

| Reactants | p-Xylene, Methyl p-toluate, Air/Oxygen | [5] |

| Catalyst | Cobalt and Manganese salts (e.g., acetates or naphthenates) | [1][2] |

| Temperature | 140 - 170 °C | [2][5] |

| Pressure | 4 - 8 bar | [2] |

Table 2: Esterification Stage Parameters

| Parameter | Value | Reference(s) |

| Reactants | Oxidation product (p-toluic acid, monomethyl terephthalate), Methanol | [5] |

| Temperature | High Temperature (typically 250 - 280 °C is cited for similar processes) | [6] |

| Pressure | High Pressure |

Table 3: Purification Stage Parameters

| Method | Description | Reference(s) |

| Fractional Distillation | The crude DMT is purified through fractional distillation to remove impurities and by-products. | [3] |

| Crystallization | Further purification is achieved by crystallization from a solvent, typically methanol. | [3][7] |

Experimental Protocols

The following sections provide generalized experimental protocols for the key stages of the Witten process, adapted for a laboratory setting. These are intended to be representative procedures and should be adapted and optimized based on specific laboratory conditions and safety protocols.

Oxidation of p-Xylene and Methyl p-toluate

Objective: To perform the liquid-phase air oxidation of a mixture of p-xylene and methyl p-toluate to produce p-toluic acid and monomethyl terephthalate.

Materials:

-

p-Xylene

-

Methyl p-toluate

-

Cobalt (II) acetate (B1210297) tetrahydrate

-

Manganese (II) acetate tetrahydrate

-

High-pressure autoclave reactor equipped with a gas inlet, pressure gauge, thermocouple, and mechanical stirrer.

-

Gas supply (compressed air or an oxygen/nitrogen mixture)

Procedure:

-

Charge the autoclave reactor with a mixture of p-xylene and methyl p-toluate.

-

Add the cobalt and manganese acetate catalysts to the reactor.

-

Seal the reactor and purge with an inert gas (e.g., nitrogen) to remove air.

-

Pressurize the reactor with the oxidizing gas (air or oxygen/nitrogen mixture) to the desired pressure (e.g., 4-8 bar).

-

Begin stirring and heat the reactor to the target temperature (e.g., 140-170 °C).

-

Maintain the reaction at the set temperature and pressure, monitoring the uptake of oxygen.

-

The reaction progress can be monitored by periodically taking samples (if the reactor setup allows) and analyzing them by gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the concentration of reactants and products.

-

Once the desired conversion is achieved, cool the reactor to room temperature and carefully vent the excess pressure.

-

The resulting oxidation product, a mixture containing p-toluic acid and monomethyl terephthalate, can be collected for the subsequent esterification step.

Esterification of the Oxidation Product

Objective: To esterify the mixture of p-toluic acid and monomethyl terephthalate with methanol to produce dimethyl terephthalate and methyl p-toluate.

Materials:

-

Oxidation product from the previous step

-

Methanol (anhydrous)

-

High-pressure reactor suitable for esterification reactions.

Procedure:

-

Charge the high-pressure reactor with the oxidation product.

-

Add an excess of anhydrous methanol. The use of excess methanol helps to drive the equilibrium towards the formation of the ester products.

-

Seal the reactor and heat to the required temperature for esterification.

-

Maintain the reaction at high temperature and pressure.

-

Monitor the reaction progress by analyzing aliquots for the disappearance of carboxylic acids and the formation of esters using techniques like titration or chromatography.

-

After the reaction is complete, cool the reactor and collect the crude ester mixture.

Purification of Dimethyl Terephthalate

Objective: To purify the crude dimethyl terephthalate by distillation and recrystallization.

Materials:

-

Crude DMT from the esterification step

-

Methanol (for recrystallization)

-

Distillation apparatus (vacuum distillation is preferred)

-

Crystallization vessel

-

Filtration apparatus (e.g., Büchner funnel)

Procedure:

-

Distillation:

-

Set up a vacuum distillation apparatus.

-

Charge the distillation flask with the crude ester mixture.

-

Heat the mixture under reduced pressure.

-

Collect the different fractions based on their boiling points. Methyl p-toluate will typically distill first, followed by the desired dimethyl terephthalate. Higher boiling impurities will remain in the distillation residue.

-

-

Recrystallization:

-

Dissolve the distilled DMT in a minimal amount of hot methanol.

-

Allow the solution to cool slowly to induce crystallization of the pure DMT.

-

Collect the DMT crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold methanol to remove any remaining impurities.[7]

-

Dry the purified DMT crystals in a vacuum oven.

-

The purity of the final product can be confirmed by analytical techniques such as melting point determination, NMR spectroscopy, or chromatography.[8]

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key chemical transformations and the overall process workflow of the Witten process.

Core Chemical Pathway

Experimental Workflow

Conclusion

The Witten process remains a significant and robust method for the industrial production of dimethyl terephthalate. Its multi-step nature, involving sequential oxidation and esterification reactions, allows for the efficient conversion of p-xylene to high-purity DMT. A thorough understanding of the underlying chemical principles, precise control of process parameters, and meticulous execution of experimental protocols are paramount for achieving optimal yields and product quality. This guide provides a foundational understanding for researchers and professionals working with or developing processes related to DMT synthesis and its downstream applications.

References

- 1. nbinno.com [nbinno.com]

- 2. Manufacture of Dimethyl Terephthalate and Terephthalic Acid - Chempedia - LookChem [lookchem.com]

- 3. researchgate.net [researchgate.net]

- 4. m.youtube.com [m.youtube.com]

- 5. US4642369A - Process for the production of dimethyl terephthalate from p-xylene and methanol - Google Patents [patents.google.com]

- 6. globallcadataaccess.org [globallcadataaccess.org]

- 7. IE904329A1 - Process for the purification of dimethyl terephthalate - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

mechanism of dimethyl terephthalate esterification

An In-Depth Technical Guide to the Mechanism of Dimethyl Terephthalate (B1205515) (DMT) Esterification

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethyl terephthalate (DMT) is a critical chemical intermediate, primarily serving as a monomer for the production of polyesters such as polyethylene (B3416737) terephthalate (PET) and polybutylene terephthalate (PBT).[1] Understanding the core mechanisms of its synthesis is paramount for process optimization, catalyst development, and sustainable production. This technical guide provides a comprehensive examination of the esterification of terephthalic acid (TPA) with methanol (B129727) to produce DMT. It covers the primary synthesis pathways, the detailed acid-catalyzed reaction mechanism, kinetic data, and a representative experimental protocol using modern, eco-friendly catalysts.

Primary Synthesis Pathways for Dimethyl Terephthalate

There are two principal commercial routes for the production of DMT, each starting from different precursors.

Direct Esterification of Terephthalic Acid (TPA)

The most straightforward and commercially significant method involves the direct esterification of terephthalic acid with methanol at elevated temperatures and pressures.[2] This reaction is reversible and typically requires a catalyst to achieve viable reaction rates. The overall chemical equation is:

C₆H₄(COOH)₂ + 2 CH₃OH ⇌ C₆H₄(COOCH₃)₂ + 2 H₂O

This route is advantageous as it can utilize TPA of lower purity.[3] The resulting DMT is then purified, commonly through distillation.

The Witten Process

An alternative, historically significant route is the Witten process (also known as the Witten-Hercules or Dynamit Nobel process), which starts with p-xylene (B151628).[4] This multi-step pathway involves a series of alternating oxidation and esterification reactions. The process avoids the production of purified terephthalic acid as an intermediate. The primary steps involve the oxidation of p-xylene to p-toluic acid, followed by esterification to methyl p-toluate.[4][5] This intermediate is then subjected to another round of oxidation to form monomethyl terephthalate (MMT), which is finally esterified to yield DMT.[4][5]

Caption: The Witten Process for DMT synthesis from p-xylene.

The Mechanism of Acid-Catalyzed Direct Esterification

The direct esterification of terephthalic acid with methanol follows the general mechanism of a Fischer-Speier esterification. The reaction proceeds in two sequential steps: the esterification of the first carboxylic acid group to form the intermediate monomethyl terephthalate (MMT), followed by the esterification of the second group to yield DMT. The process is catalyzed by either homogeneous acids like sulfuric acid or, increasingly, heterogeneous solid acid catalysts such as zeolites.[1]

The mechanism for the conversion of one carboxylic acid group is detailed below:

-

Protonation: The catalyst (H⁺) protonates the carbonyl oxygen of the carboxylic acid, increasing the electrophilicity of the carbonyl carbon.

-

Nucleophilic Attack: A molecule of methanol acts as a nucleophile, attacking the activated carbonyl carbon. This forms a tetrahedral intermediate.

-

Proton Transfer: A proton is transferred from the oxonium ion (from the original methanol molecule) to one of the hydroxyl groups. This creates a good leaving group (H₂O).

-

Dehydration: The lone pair of electrons on the remaining hydroxyl group reforms the carbonyl double bond, expelling a water molecule.

-

Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and forming the methyl ester.

This sequence of events occurs for both carboxylic acid groups on the terephthalic acid molecule.

Caption: General mechanism for acid-catalyzed esterification of one carboxyl group.

Quantitative Data from Heterogeneous Catalysis

While traditional esterification relies on corrosive homogeneous catalysts like sulfuric acid, modern research focuses on eco-friendly solid acid catalysts, such as zeolites.[1] A systematic study evaluating various zeolite catalysts for the esterification of TPA with methanol has provided valuable quantitative data. Among the tested catalysts, β zeolite demonstrated superior performance.[1][6] The esterification of TPA is an endothermic reaction, and increasing the temperature generally accelerates the reaction rate.[1]

The table below summarizes key findings under different experimental conditions using β zeolite as a catalyst.

| Parameter | Condition 1[6] | Optimized Condition[1][6] |

| Catalyst | β Zeolite | β Zeolite |

| Temperature (°C) | 200 | 200 |

| **Pressure (MPa, N₂) ** | 0.5 | 1.0 |

| TPA:Methanol Ratio | 1:40 (g/mL) | 1:30 (g/mL) |

| TPA:Catalyst Ratio | 10:1 (w/w) | 8:1 (w/w) |

| Reaction Time (h) | 4 | 8 |

| TPA Conversion (%) | ~100 | 100 |

| DMT Selectivity (%) | 76.1 | 94.1 |

Experimental Protocols

This section provides a detailed methodology for the synthesis of DMT via direct esterification using a solid acid catalyst, based on reported literature.[1][6]

Laboratory Synthesis of DMT using β Zeolite Catalyst

Materials:

-

Terephthalic Acid (TPA)

-

Methanol (reagent grade)

-

β Zeolite catalyst

-

Nitrogen gas (high purity)

Equipment:

-

High-pressure autoclave reactor with magnetic stirring, temperature control, and pressure gauge

-

Centrifuge

-

Vacuum oven

-

Gas Chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) for analysis

Procedure:

-

Reactor Charging: Accurately weigh and add 1.0 g of terephthalic acid and 0.125 g of β zeolite catalyst (for an 8:1 TPA:catalyst ratio) into the autoclave vessel.

-

Solvent Addition: Add 30 mL of methanol to the vessel.

-

Assembly and Purging: Seal the autoclave reactor. Purge the reactor multiple times with nitrogen gas to remove air and then pressurize to an initial pressure.

-

Reaction Conditions:

-

Heat the reactor to 200 °C while stirring.

-

Once the temperature stabilizes, adjust the final pressure to 1.0 MPa with nitrogen gas.

-

Maintain these conditions (200 °C, 1.0 MPa) with continuous stirring for 8 hours.

-

-

Reaction Quenching and Product Recovery:

-

After 8 hours, stop the heating and allow the reactor to cool to room temperature.

-

Carefully vent the excess pressure.

-

Open the reactor and transfer the liquid product mixture.

-

-

Catalyst Separation: Separate the solid β zeolite catalyst from the liquid product mixture using a centrifuge.

-

Catalyst Regeneration (Optional): Wash the recovered catalyst with deionized water, dry in a vacuum oven at 70 °C for 12 hours, and store for reuse.[1]

-

Product Analysis: Analyze the liquid product using GC or HPLC to determine the concentrations of unreacted TPA, intermediate MMT, and the final product DMT.

-

Calculation: Calculate the TPA conversion and DMT selectivity based on the analytical results.

Caption: Experimental workflow for zeolite-catalyzed DMT synthesis.

References

- 1. mdpi.com [mdpi.com]

- 2. CN102219689A - Method for producing dimethyl terephthalate (DMT) - Google Patents [patents.google.com]

- 3. US2459014A - Process for making dimethyl terephthalate - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. US4642369A - Process for the production of dimethyl terephthalate from p-xylene and methanol - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

solubility of dimethyl terephthalate in organic solvents

An In-depth Technical Guide to the Solubility of Dimethyl Terephthalate (B1205515) in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of dimethyl terephthalate (DMT) in a range of common organic solvents. The data presented herein is critical for professionals in chemical research, materials science, and pharmaceutical development, where DMT is utilized as a key intermediate in the synthesis of polyesters, plastics, and potentially as a component in drug delivery systems.[1][2][3] This document summarizes quantitative solubility data, details experimental protocols for solubility determination, and provides a visual representation of a typical experimental workflow.

Core Topic: Solubility of Dimethyl Terephthalate

Dimethyl terephthalate is a white crystalline solid at room temperature.[4] Its solubility is a fundamental physical property that dictates its handling, reaction kinetics, and purification processes, such as crystallization.[1] Understanding the solubility of DMT in various organic solvents is crucial for optimizing reaction conditions and developing efficient separation and purification techniques.

Generally, the solubility of DMT in organic solvents increases with temperature.[4][5][6][7] The solubility follows a general trend, being highest in chloroform (B151607), followed by esters and ketones, then acetonitrile, and lowest in alcohols.[2][5][6][7] While it is soluble in many common organic solvents like acetone (B3395972) and chloroform, its solubility in water is quite limited.[4]

Quantitative Solubility Data

The following table summarizes the mole fraction solubility (x) of dimethyl terephthalate in various organic solvents at different temperatures. This data is compiled from rigorous experimental studies and provides a valuable resource for comparative analysis and process design.

| Solvent | Temperature (K) | Mole Fraction Solubility (10^2 * x) |

| Alcohols | ||

| Methanol | 283.15 | 0.13 |

| 298.15 | 0.26 | |

| 313.15 | 0.51 | |

| Ethanol | 283.15 | 0.11 |

| 298.15 | 0.22 | |

| 313.15 | 0.43 | |

| n-Propanol | 283.15 | 0.10 |

| 298.15 | 0.20 | |

| 313.15 | 0.39 | |

| i-Propanol | 283.15 | 0.08 |

| 298.15 | 0.16 | |

| 313.15 | 0.33 | |

| n-Butanol | 283.15 | 0.09 |

| 298.15 | 0.18 | |

| 313.15 | 0.36 | |

| i-Butanol | 283.15 | 0.08 |

| 298.15 | 0.16 | |

| 313.15 | 0.31 | |

| Esters | ||

| Ethyl Acetate | 283.15 | 1.13 |

| 298.15 | 1.83 | |

| 313.15 | 2.85 | |

| n-Propyl Acetate | 283.15 | 1.05 |

| 298.15 | 1.71 | |

| 313.15 | 2.69 | |

| i-Propyl Acetate | 283.15 | 1.01 |

| 298.15 | 1.66 | |

| 313.15 | 2.64 | |

| n-Butyl Acetate | 283.15 | 0.98 |

| 298.15 | 1.62 | |

| 313.15 | 2.58 | |

| Ketones | ||

| Acetone | 283.15 | 1.28 |

| 298.15 | 2.05 | |

| 313.15 | 3.16 | |

| Methyl Ethyl Ketone | 283.15 | 1.15 |

| 298.15 | 1.86 | |

| 313.15 | 2.91 | |

| Cyclohexanone | 283.15 | 1.54 |

| 298.15 | 2.45 | |

| 313.15 | 3.79 | |

| Other Solvents | ||

| Acetonitrile | 283.15 | 0.58 |

| 298.15 | 0.98 | |

| 313.15 | 1.59 | |

| Chloroform | 283.15 | 4.86 |

| 298.15 | 6.68 | |

| 313.15 | 8.98 |

Data extracted from Zhang et al. (2019), Journal of Chemical & Engineering Data.[2][6][7]

At 25°C (298.15 K), the solubility of DMT in chloroform is noted to be 145 g/L.[8][9] Good solvents for DMT also include methylene (B1212753) chloride, dimethylformamide, and dimethyl sulfoxide.[8][9] In most conventional solvents, the solubility of DMT is below 50 g/L at 25°C.[8][9]

Experimental Protocols for Solubility Determination

The determination of solubility is a fundamental experimental procedure in chemistry. The data presented in this guide was primarily obtained using a laser dynamic method and a gravimetric method.[1][7][10]

Gravimetric Method

The gravimetric method is a classical and straightforward technique for determining solubility.

Methodology:

-

Sample Preparation: A known amount of the solvent is placed in a jacketed glass vessel to maintain a constant temperature.

-

Equilibration: An excess amount of dimethyl terephthalate is added to the solvent. The mixture is continuously stirred for a prolonged period to ensure that equilibrium is reached. The temperature is controlled and monitored throughout this process.

-

Sampling: Once equilibrium is established, the stirring is stopped, and the solution is allowed to stand for a period to allow the undissolved solid to settle. A sample of the clear supernatant is then carefully withdrawn using a pre-weighed syringe.

-

Analysis: The withdrawn sample is weighed and then dried under vacuum to evaporate the solvent completely. The remaining solid, which is the dissolved DMT, is then weighed.

-

Calculation: The solubility is calculated from the mass of the dissolved DMT and the mass of the solvent in the sample.

Laser Dynamic Method

The laser dynamic method is a more modern and automated approach to determine the clear point of a solution, which corresponds to the temperature at which a solid completely dissolves in a solvent at a given concentration.

Methodology:

-

Apparatus Setup: A jacketed glass vessel is used, with its temperature controlled by a circulating water bath. A magnetic stirrer ensures the solution is well-mixed. A laser beam is passed through the solution to a detector.[2]

-

Sample Preparation: A precise amount of the solvent is added to the vessel. The temperature of the solution is measured with a high-precision thermometer.[2]

-

Titration and Dissolution: Small, known amounts of DMT are incrementally added to the solvent.[2] The dissolution process is monitored by the laser dynamic system.[2]

-

Clear Point Detection: As DMT dissolves, the solution becomes clear, and the laser light passes through unimpeded. When undissolved particles are present, the laser light is scattered. The clear point is the temperature at which the solution becomes completely transparent upon heating or the cloud point upon cooling.

-

Data Acquisition: The temperature and the corresponding concentration of DMT at the clear point are recorded. This process is repeated for different concentrations to generate a solubility curve.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the experimental determination of dimethyl terephthalate solubility.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Dimethyl terephthalate | C10H10O4 | CID 8441 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. Collection - Solubility and Thermodynamic Modeling of Dimethyl Terephthalate in Pure Solvents and the Evaluation of the Mixing Properties of the Solutions - Journal of Chemical & Engineering Data - Figshare [figshare.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. oxxynova.com [oxxynova.com]

- 9. oxxynova.com [oxxynova.com]

- 10. researchgate.net [researchgate.net]

dimethyl terephthalate melting point and boiling point

An In-depth Technical Guide on the Physical Properties of Dimethyl Terephthalate (B1205515)

This technical guide provides a comprehensive overview of the melting and boiling points of dimethyl terephthalate (DMT), targeted at researchers, scientists, and professionals in drug development. This document outlines the precise physical constants of DMT, details the experimental methodologies for their determination, and presents a logical workflow for these analytical procedures.

Core Physical Properties of Dimethyl Terephthalate

Dimethyl terephthalate is a diester of terephthalic acid and methanol. It is a crucial raw material in the production of polyesters, including polyethylene (B3416737) terephthalate (PET) and polybutylene terephthalate (PBT). Accurate knowledge of its melting and boiling points is fundamental for its purification, processing, and various applications.

Data Presentation

The melting and boiling points of dimethyl terephthalate from various sources are summarized in the table below for straightforward comparison.

| Physical Property | Value (°C) | Value (°F) | Value (K) | References |

| Melting Point | 140-142 | 284-288 | 413-415 | [1][2][3][4][5][6][7] |

| Boiling Point | 288 | 550 | 561 | [1][2][4][5][8][6][7] |

Experimental Protocols

The determination of melting and boiling points are standard procedures in chemical analysis to characterize a substance and assess its purity.[9][10][11]

Melting Point Determination: Capillary Method

The capillary method is a common and reliable technique for determining the melting point of a solid crystalline compound like dimethyl terephthalate.[9][12]

Principle: A small, finely powdered sample of the substance is heated at a controlled rate. The temperature at which the substance transitions from a solid to a liquid is recorded as its melting point.[12] Pure crystalline solids typically exhibit a sharp melting point range of 0.5-1°C, whereas impurities can lead to a depression and broadening of the melting range.[9][11]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar digital device) or a Thiele tube with a heating oil bath.[9]

-

Capillary tubes (sealed at one end).[9]

-

Thermometer.

-

Sample of dimethyl terephthalate.

Procedure:

-

Sample Preparation: A small amount of dry, powdered dimethyl terephthalate is introduced into a capillary tube to a height of 2-3 mm.[13]

-

Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus alongside a thermometer.[9]

-

Heating: The sample is heated rapidly to a temperature about 15-20°C below the expected melting point. Then, the heating rate is slowed to 1-2°C per minute to ensure thermal equilibrium between the sample, heating medium, and thermometer.[9]

-

Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has turned into a clear liquid is recorded as the end of the melting range.[9]

Boiling Point Determination: Distillation and Capillary Method

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[14] For a pure substance, this temperature is constant at a given pressure.